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molecular formula C4H8N2O2S B3048410 N-Methyl-1-(methylthio)-2-nitroethenamine CAS No. 168127-08-0

N-Methyl-1-(methylthio)-2-nitroethenamine

Cat. No. B3048410
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-ARJAWSKDSA-N
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Patent
US04128658

Procedure details

A solution of 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine (10 g, 0.05 mole) and N-methyl-1-methylthio-2-nitroetheneamine (7.4 g) in water (25 ml) was stirred at 50° for 2 hr. Acetone (350 ml) was added and the solvent was removed by distillation at atmospheric pressure until 275 ml of distillate had been collected. Ethanolic hydrogen chloride (2M; 27.5 ml) was added to the residue and the solution was stirred overnight at room temperature. The product (11.0 g) m.p. 161°, was collected and recrystallised from ethanol as a colourless microcrystalline solid (10.1 g) m.p. 162°. Analysis Found: C, 42.6; H, 6.3; N, 16.4. C12H20N4O3S.HCl requires: C, 42.8; H, 6.2; N, 16.6%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CNCC1OC(CSCCN)=CC=1.[CH3:14][NH:15][C:16]([S:21][CH3:22])=[CH:17][N+:18]([O-:20])=[O:19].CC(C)=O>O>[CH3:14][NH:15][CH:16]([S:21][CH3:22])[CH2:17][N+:18]([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CNCC1=CC=C(O1)CSCCN
Name
Quantity
7.4 g
Type
reactant
Smiles
CNC(=C[N+](=O)[O-])SC
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation at atmospheric pressure until 275 ml of distillate
CUSTOM
Type
CUSTOM
Details
had been collected
ADDITION
Type
ADDITION
Details
Ethanolic hydrogen chloride (2M; 27.5 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
The product (11.0 g) m.p. 161°, was collected
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol as a colourless microcrystalline solid (10.1 g) m.p. 162°

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CNC(C[N+](=O)[O-])SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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